molecular formula C13H14N2O3S B1426057 N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide CAS No. 680591-13-3

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide

Cat. No. B1426057
M. Wt: 278.33 g/mol
InChI Key: YOSUCWMJWWAHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide, also known as MPB, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. MPB is a sulfonamide derivative that is synthesized through a multi-step process, and its mechanism of action is not yet fully understood. However, its unique structure and properties make it a promising candidate for further investigation.

Scientific Research Applications

Anticancer Research

The compound, among other sulfonamide derivatives, has been studied for its potential in anticancer treatments. Specifically, 1-(3-[3-(4-cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea (YH3945), a novel anti-cancer agent, was investigated in rats. The metabolization process of YH3945 was studied, revealing extensive metabolism into different metabolites including glucuronide conjugates, suggesting a significant role in cancer pharmacotherapy (Lee et al., 2004).

Tubulin Polymerization Inhibition

The compound E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4- methoxybenzenesulfonamide) is another derivative that inhibits tubulin polymerization. It demonstrated substantial antitumor activity against various rodent tumors and human tumor xenografts when administered orally, showing promise in cancer treatment (Koyanagi et al., 1994).

Immunotoxicity and Allergic Potential

The plasticizer N-Butylbenzene sulfonamide (NBBS) was studied to evaluate its hypersensitivity and immune suppression potential. Although NBBS did not induce significant immunotoxicity, it raised concerns about liver and kidney toxicity, indicating its complex interaction with biological systems (Marrocco et al., 2015).

Drug Delivery and Therapeutic Switching

Sulpiride (SP), an anti-psychotic and prokinetic drug, was assessed for its potential benefits on experimental murine colitis. A colon-targeted prodrug of SP showed promising anti-colitic effects without significant systemic absorption, indicating the compound's versatility in drug delivery and therapeutic application (Kim et al., 2018).

properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-5-3-4-6-12(10)19(16,17)15-11-7-8-13(18-2)14-9-11/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSUCWMJWWAHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide

Synthesis routes and methods

Procedure details

prepared by reaction of 6-methoxy-pyridin-3-ylamine with 2-methyl-benzenesulfonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(6-methoxypyridin-3-yl)-2-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.